molecular formula C15H13NO4 B5492939 2,6-dimethylphenyl 4-nitrobenzoate

2,6-dimethylphenyl 4-nitrobenzoate

Cat. No.: B5492939
M. Wt: 271.27 g/mol
InChI Key: PCZANRKKXUTPAE-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl 4-nitrobenzoate is an aromatic ester derived from 4-nitrobenzoic acid and 2,6-dimethylphenol. Its structure features a nitro group (-NO₂) at the para position of the benzoate moiety and two methyl groups at the ortho positions of the phenyl ester (Figure 1).

Properties

IUPAC Name

(2,6-dimethylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10-4-3-5-11(2)14(10)20-15(17)12-6-8-13(9-7-12)16(18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZANRKKXUTPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylphenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethylphenyl 4-nitrobenzoate depends on the specific application and the chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 2,6-dimethylphenyl 4-nitrobenzoate and related compounds:

Table 1: Structural Comparison of 2,6-Dimethylphenyl Esters and Analogues

Compound Name Ester Group Functional Group Key Properties/Applications
This compound 2,6-Dimethylphenyl 4-Nitrobenzoate Hypothesized high lipophilicity due to bulky ester; potential research chemical.
Metalaxyl 2,6-Dimethylphenyl Methoxyacetyl-DL-alanine Systemic fungicide; inhibits RNA polymerase in oomycetes.
Ethyl 4-nitrobenzoate Ethyl 4-Nitrobenzoate Smaller ester group increases polarity; intermediate in organic synthesis.
Methyl N-(2,6-dimethylphenyl)carbamate 2,6-Dimethylphenyl Carbamate Carbamate group may confer insecticidal activity (e.g., acetylcholinesterase inhibition).
Ethyl 4-hydroxy-2,6-dimethylbenzoate Ethyl 4-Hydroxybenzoate Hydroxy group enhances hydrogen bonding; used in pharmaceutical intermediates.
Key Observations:

In contrast, ethyl esters (e.g., ethyl 4-nitrobenzoate) exhibit higher solubility in polar solvents due to reduced steric hindrance .

Functional Group Impacts: Nitro (-NO₂) vs. Carbamate: The nitro group’s strong electron-withdrawing nature increases the acidity of the parent benzoic acid (upon hydrolysis) compared to carbamates, which are more hydrolytically stable . Nitro vs. Hydroxy (-OH): The nitro group reduces hydrogen-bonding capacity but enhances resonance stabilization, whereas hydroxy groups improve solubility and thermal stability .

Biological Activity :

  • Compounds with the 2,6-dimethylphenyl group (e.g., metalaxyl) are prevalent in agrochemicals, suggesting this moiety may optimize target binding in fungal proteins . The nitro group in this compound could alter metabolic pathways or degradation rates compared to metalaxyl’s methoxyacetyl group.

Hypothetical Physicochemical Properties

While specific data (e.g., melting points, solubility) for this compound are unavailable in the provided sources, general trends can be inferred:

  • Molecular Weight : Higher than ethyl or methyl esters due to the bulky 2,6-dimethylphenyl group.
  • Solubility : Likely low in water but moderate in organic solvents (e.g., dichloromethane, ethyl acetate).
  • Stability : The nitro group may render the compound susceptible to reduction under acidic or reductive conditions.

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